![molecular formula C13H15N3O2 B2551933 N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide CAS No. 720663-80-9](/img/structure/B2551933.png)
N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various morpholino-carboxamide derivatives with potential antitumor activities. These compounds are synthesized through amination and cyclization reactions and are evaluated for their biological activities against different cancer cell lines. The morpholino group is a common feature in these molecules, which is known to influence the biological activity of the compounds .
Synthesis Analysis
The synthesis of morpholino-carboxamide derivatives typically involves the amination of difluorobenzonitrile with morpholine followed by cyclization with hydrazine hydrate. This method is used to prepare various indazole carboxamide compounds with different substituents on the phenyl ring, which are then evaluated for their antitumor activities . The introduction of different substituents and functional groups is a key factor in the structure-activity relationship (SAR) of these compounds .
Molecular Structure Analysis
The crystal structures of several morpholino-carboxamide derivatives have been determined, revealing that these compounds crystallize in different space groups with varying cell parameters. The molecular structures are characterized by the presence of the morpholino group and a carboxamide linkage, which are crucial for the interaction with biological targets . The crystal structure analysis provides insights into the conformation and potential binding modes of these compounds.
Chemical Reactions Analysis
The chemical reactivity of morpholino-carboxamide derivatives is influenced by the presence of the morpholino group and the carboxamide functionality. These groups participate in hydrogen bonding and other non-covalent interactions, which are important for the biological activity of the compounds. The papers do not provide detailed chemical reaction mechanisms but focus on the synthesis and biological evaluation of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholino-carboxamide derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, the introduction of different substituents on the phenyl ring can influence these properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of the compounds . The crystal structure data can also provide some insights into the physical properties of these compounds.
Scientific Research Applications
Antitumor Activity and Synthesis
- Synthesis and Antitumor Activity : N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide and related compounds have been synthesized and evaluated for their antitumor activities. These compounds exhibit inhibitory effects on the proliferation of certain cancer cell lines, indicating potential applications in cancer therapy (Hao, Lu, Chen, Wang, Ding, & Liu, 2017); (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021); (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Compounds containing the this compound moiety have shown promise in antimicrobial applications. These compounds have been synthesized and screened for their antibacterial and antifungal activities, displaying significant potential in combating various microbial infections (Zaki, El-Dean, Radwan, & Ammar, 2020).
Molecular Characterization
- Molecular and Structural Characterization : The molecular structure and photophysical characterization of derivatives of this compound have been studied. These studies are crucial in understanding the compound's interactions and stability, which is important for its potential applications in various scientific research areas (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Corrosion Inhibition
- Corrosion Inhibition Properties : Research has also explored the use of this compound derivatives as corrosion inhibitors for metals. These studies focus on the efficiency of such compounds in protecting metals against corrosion, which has significant implications for industrial applications (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).
Bromination Reactions
- Bromination in Chemical Synthesis : The compound has been studied in the context of bromination reactions, which are critical in the synthesis of various organic compounds. This research contributes to the understanding of how such molecules can be used in synthetic organic chemistry (Wischang & Hartung, 2011).
Safety and Hazards
properties
IUPAC Name |
N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-9-11-1-3-12(4-2-11)10-15-13(17)16-5-7-18-8-6-16/h1-4H,5-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWAHHRBFVCEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

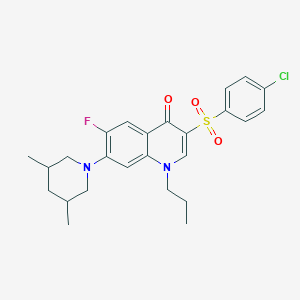


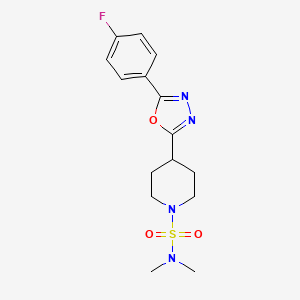
![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)
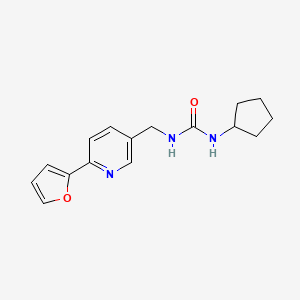
![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)
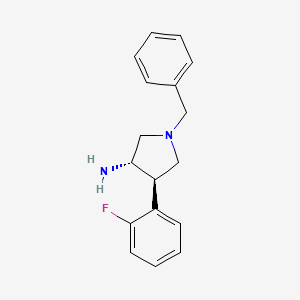
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)

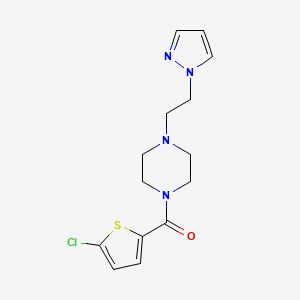
![4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine](/img/structure/B2551870.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551871.png)
![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)